4-[(3-Ethynylanilino)methyl]benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3-ethynylanilino)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-13-4-3-5-16(10-13)18-12-15-8-6-14(11-17)7-9-15/h1,3-10,18H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCRUJNPBADPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 4 3 Ethynylanilino Methyl Benzonitrile
Reactivity of the Terminal Alkyne Functionality
The carbon-carbon triple bond, particularly in its terminal position, is a hub of high reactivity, making it a prime site for molecular elaboration. This functionality readily participates in cycloadditions, controlled reductions, and metal-catalyzed cross-coupling reactions.
Cycloaddition Reactions, including Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The terminal alkyne of 4-[(3-ethynylanilino)methyl]benzonitrile is an excellent substrate for 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with azides to form stable 1,2,3-triazole rings. wikipedia.org
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. nih.govnih.gov The reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov The reaction with this compound would proceed under mild conditions, tolerating a wide variety of functional groups on the azide partner. nih.gov The process is often facilitated by ligands that stabilize the Cu(I) oxidation state and accelerate the reaction. researchgate.net This method provides a reliable strategy for conjugating the molecule to other chemical entities, such as biomolecules or polymers, that bear an azide group. mdpi.com
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): As an alternative to the copper-catalyzed version, SPAAC enables the formation of triazole rings without the need for a metal catalyst, which can be cytotoxic in biological applications. magtech.com.cnnih.gov In this context, the reactivity is driven by the ring strain of a cyclooctyne (B158145) derivative. magtech.com.cn While this compound itself does not possess a strained alkyne, it can readily react with a molecule containing a strained cyclooctyne moiety. However, the more common application of SPAAC involves the reaction of an azide-functionalized molecule with a strained alkyne. nih.gov Therefore, derivatizing the parent compound to introduce an azide would make it a suitable partner for SPAAC reactions with various cyclooctynes. rsc.orgresearchgate.net
Table 1: Cycloaddition Reaction Examples
| Reaction Type | Reactants | Product |
|---|---|---|
| CuAAC | This compound + Benzyl (B1604629) Azide | 4-({3-[1-(Benzyl)-1H-1,2,3-triazol-4-yl]anilino}methyl)benzonitrile |
| CuAAC | This compound + Azidoacetic Acid | 2-{4-[3-({4-(Cyano)benzyl}amino)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid |
Selective Hydrogenation and Semihydrogenation Reactions
The alkyne group can be selectively reduced to either an alkene (semihydrogenation) or an alkane (full hydrogenation) while preserving other functional groups like the nitrile.
Semihydrogenation: The conversion of the terminal alkyne to a terminal alkene, yielding 4-[(3-vinylanilino)methyl]benzonitrile, is a valuable transformation. This is typically achieved using specific catalysts that prevent overreduction to the corresponding alkane. acs.org Classic methods include the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or P-2 nickel boride. Modern methods offer high selectivity for terminal alkynes using catalysts based on iron, nickel, or cobalt under mild conditions. acs.orgnih.govuchicago.edunih.gov Electrochemical methods have also been developed for the selective semihydrogenation of terminal alkynes. acs.orgnih.govuchicago.edu
Full Hydrogenation: Complete reduction of the alkyne to an ethyl group, forming 4-[(3-ethylanilino)methyl]benzonitrile, can be accomplished using various heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. However, care must be taken as these conditions can also lead to the reduction of the nitrile group to a primary amine (benzylamine derivative) or even hydrogenolysis of the C-N bond of the anilino moiety. researchgate.netresearchgate.net Recent research has focused on developing selective catalysts, such as phase-controlled cobalt nanoparticles, that can hydrogenate nitriles to primary amines with high selectivity, suggesting that controlling the reaction conditions is crucial to target a specific functional group. nih.gov
Table 2: Potential Hydrogenation Products
| Product Name | Structure Change | Typical Reagents/Conditions |
|---|---|---|
| 4-[(3-Vinylanilino)methyl]benzonitrile | Alkyne → Alkene | Lindlar's Catalyst, H₂; Fe or Ni complexes acs.orgacs.org |
| 4-[(3-Ethylanilino)methyl]benzonitrile | Alkyne → Alkane | Pd/C, H₂, controlled conditions |
| 4-(Aminomethyl)-N-(3-ethylbenzyl)aniline | Alkyne → Alkane, Nitrile → Amine | Pd/C or PtO₂, H₂, forcing conditions researchgate.netresearchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds, and the terminal alkyne of this compound is an ideal handle for such transformations. rsc.org
Sonogashira Coupling: The Sonogashira reaction is the most prominent cross-coupling reaction for terminal alkynes. wikipedia.orglibretexts.org It involves the coupling of the terminal alkyne with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This reaction would allow for the direct attachment of various aryl or vinyl substituents to the alkyne carbon, generating a diverse library of internal alkynes. mdpi.com Copper-free Sonogashira protocols have also been developed to avoid the use of the copper co-catalyst. organic-chemistry.org The reaction is generally high-yielding and tolerates a wide range of functional groups. nih.govmdpi.com
Heck Reaction: The Heck (or Mizoroki-Heck) reaction typically involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While the terminal alkyne of the title compound is not the standard substrate for a Heck reaction, the reaction is relevant in two ways. First, a Heck-type reaction could be used to synthesize a precursor to the molecule. Second, under certain conditions, alkynes can be used in place of alkenes in Heck-type reactions, leading to the formation of conjugated enynes. iitk.ac.inmdpi.com However, for C(sp)-C(sp²) bond formation involving a terminal alkyne, the Sonogashira coupling is the more direct and widely used method. nih.govorientjchem.org
Table 3: Sonogashira Coupling Examples
| Reactants | Product |
|---|---|
| This compound + Iodobenzene | 4-{[3-(Phenylethynyl)anilino]methyl}benzonitrile |
| This compound + Vinyl Bromide | 4-{[3-(But-1-en-3-ynyl)anilino]methyl}benzonitrile |
| This compound + 4-Iodoanisole | 4-{[3-((4-Methoxyphenyl)ethynyl)anilino]methyl}benzonitrile |
Reactivity of the Anilino Moiety
The secondary amine (anilino) nitrogen atom, with its lone pair of electrons, functions as a nucleophile and directs electrophilic substitution on the attached aromatic ring.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The hydrogen atom on the anilino nitrogen can be substituted via reaction with an alkylating agent, such as an alkyl halide or tosylate, typically in the presence of a non-nucleophilic base. This reaction converts the secondary amine into a tertiary amine, altering the steric and electronic properties of the molecule.
N-Acylation: The anilino nitrogen readily reacts with acylating agents like acyl chlorides or anhydrides to form the corresponding amide. This transformation is often performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. The resulting amide group significantly changes the electronic nature of the nitrogen, making it much less basic and a weaker activator for electrophilic aromatic substitution.
Table 4: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Product Class |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| N-Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |
Aromatic Substitution Reactions on the Ethynylaniline Ring
Electrophilic aromatic substitution (EAS) introduces new substituents onto the 3-ethynylaniline (B136080) ring. The outcome of these reactions is governed by the directing effects of the existing groups: the secondary amino group (-NH-CH₂-R) and the ethynyl (B1212043) group (-C≡CH).
The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its electron lone pair into the ring via resonance. The ethynyl group is a deactivating group and a meta-director. In cases of competing directors, the strongly activating amino group dominates the regioselectivity.
Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group. These positions are C2, C4, and C6. Consequently, reactions such as halogenation (e.g., with Br₂), nitration (HNO₃/H₂SO₄), or sulfonation (SO₃/H₂SO₄) would be expected to yield a mixture of 2-, 4-, and 6-substituted products, with the precise ratio influenced by steric hindrance.
Table 5: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Predicted Product(s) |
|---|---|---|
| Bromination | Br⁺ | 2-Bromo-, 4-Bromo-, and 6-Bromo- derivatives |
| Nitration | NO₂⁺ | 2-Nitro-, 4-Nitro-, and 6-Nitro- derivatives |
| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-, 4-Acyl-, and 6-Acyl- derivatives (often inhibited by amine) |
Reactivity of the Benzonitrile (B105546) Group
The benzonitrile portion of the molecule, consisting of a cyano (-C≡N) group attached to a benzene (B151609) ring, is a versatile functional group capable of undergoing a variety of transformations. Its reactivity is characterized by the chemistry of the nitrile itself and its influence on the aromatic ring.
The cyano group can be converted into two other key functional groups: a primary amine via reduction or a carboxylic acid via hydrolysis. These transformations provide pathways to new classes of derivatives.
Reduction to Amine: The nitrile group can be readily reduced to a primary amine, which would convert this compound into {4-[(3-Ethynylanilino)methyl]phenyl}methanamine. This transformation is typically achieved using strong reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes.
Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-[(3-Ethynylanilino)methyl]benzoic acid. This reaction can be performed under either acidic or basic conditions, typically requiring heat. nih.gov Acid-catalyzed hydrolysis involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. nih.gov The reaction proceeds through an amide intermediate. nih.gov Basic hydrolysis is accomplished by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, which initially produces a carboxylate salt. Subsequent acidification is necessary to obtain the free carboxylic acid.
The following table summarizes the primary transformations of the benzonitrile group.
| Transformation | Reagents and Conditions | Product Functional Group |
| Reduction | 1. LiAlH₄ in THF, followed by H₂O workup2. H₂ gas, Pd/C or PtO₂ catalyst, in Ethanol or Acetic Acid | Primary Amine (-CH₂NH₂) |
| Hydrolysis | 1. H₂SO₄ (aq) or HCl (aq), heat (reflux)2. NaOH (aq) or KOH (aq), heat (reflux), followed by H₃O⁺ | Carboxylic Acid (-COOH) |
This table presents typical conditions for the transformation of aromatic nitriles.
The reactivity of the benzonitrile ring in substitution reactions is strongly influenced by the electronic properties of the cyano group.
Electrophilic Aromatic Substitution (EAS): The cyano group is a powerful electron-withdrawing group due to the high electronegativity of nitrogen and the nature of the carbon-nitrogen triple bond. This effect deactivates the aromatic ring towards electrophilic attack, making it significantly less reactive than benzene. libretexts.org Consequently, more forceful conditions (e.g., higher temperatures, stronger catalysts) are generally required for reactions like nitration, halogenation, or Friedel-Crafts reactions. libretexts.org
Furthermore, the cyano group acts as a meta-director. libretexts.org When an electrophilic substitution reaction does occur, the incoming electrophile is directed to the position meta to the cyano group (C3 or C5 positions of the benzonitrile ring). This directorial effect is due to the destabilization of the resonance intermediates (sigma complexes) that would be formed from ortho or para attack. libretexts.org
The table below outlines potential electrophilic aromatic substitution reactions on the benzonitrile ring.
| Reaction Type | Reagents | Expected Major Product (Substituent Position) |
| Nitration | HNO₃, H₂SO₄ | meta-nitro |
| Bromination | Br₂, FeBr₃ | meta-bromo |
| Chlorination | Cl₂, AlCl₃ | meta-chloro |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta-acyl |
This table illustrates the expected regioselectivity for EAS on a benzonitrile ring based on the directing effect of the cyano group.
Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the cyano group activates the aromatic ring towards nucleophilic aromatic substitution. However, this type of reaction typically requires the presence of a good leaving group (such as a halide) at a position ortho or para to the activating group. Since this compound does not possess such a leaving group on its benzonitrile ring, it is not primed for standard SNAr reactions.
Investigations into Multi-Component Reactions and Complex Transformations involving the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are powerful tools in synthetic chemistry. nih.gov While no MCRs involving this compound have been specifically reported in the surveyed literature, its structure contains multiple functional groups that are frequently utilized in such transformations. The aniline (B41778), terminal alkyne, and benzonitrile functionalities represent potential handles for engaging in complex, one-pot syntheses.
Potential MCR Scaffolds:
Aniline Moiety: The secondary amine of the 3-ethynylaniline fragment could participate in several classic MCRs. For instance, it could serve as the amine component in the Ugi reaction (reacting with a carbonyl compound, an isocyanide, and a carboxylic acid) or the Strecker reaction (reacting with a carbonyl compound and a cyanide source). nih.govbeilstein-journals.org
Alkyne Moiety: The terminal alkyne is a versatile functional group for cycloaddition reactions, which can be integrated into MCR sequences. It could potentially participate in copper- or ruthenium-catalyzed azide-alkyne cycloadditions (a key step in "click chemistry") or in A³ coupling (aldehyde-alkyne-amine) reactions.
Benzonitrile Moiety: The nitrile group itself can be a component in certain MCRs. For example, it can react with alkoxyallenes and carboxylic acids in a multi-component process to form β-ketoenamides, which can then be cyclized to pyridines. beilstein-journals.org
The following table outlines hypothetical MCRs where the functional groups of this compound could be utilized.
| MCR Type | Participating Functional Group | Other Required Components | Potential Product Scaffold |
| Ugi Reaction | Aniline | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amide |
| Strecker Synthesis | Aniline | Aldehyde/Ketone, Cyanide Source (e.g., KCN) | α-Aminonitrile |
| A³ Coupling | Alkyne, Aniline | Aldehyde | Propargylamine |
| Passerini Reaction | (as an amine surrogate) | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Amide |
This table proposes potential applications of the molecule's functional groups in well-established multi-component reactions.
The combination of these reactive sites within a single molecule makes this compound a potentially valuable, though underexplored, building block for the rapid construction of complex molecular architectures through MCR strategies. rsc.org
Advanced Structural Characterization and Conformational Analysis of 4 3 Ethynylanilino Methyl Benzonitrile
High-Resolution Spectroscopic Methods for Molecular Structure Elucidation
High-resolution spectroscopic methods are indispensable tools for determining the molecular structure of compounds in solution and the solid state. These techniques probe the magnetic and vibrational properties of atomic nuclei and chemical bonds, respectively, providing a wealth of information about the connectivity and chemical environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D Correlational Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for 4-[(3-Ethynylanilino)methyl]benzonitrile is not publicly available in the searched literature, a typical analysis would involve ¹H NMR, ¹³C NMR, and various 2D correlation experiments.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. The expected chemical shifts would distinguish between aromatic protons on the two different benzene (B151609) rings and the methylene (B1212753) protons connecting them.
¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule, including the quaternary carbons of the nitrile and ethynyl (B1212043) groups, and the carbons of the aromatic rings and the methylene bridge.
2D correlational techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively. This would unequivocally establish the connectivity of the molecular structure.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is a representation of expected data as specific experimental values were not found in the searched literature.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methylene (-CH₂-) | ~4.5 | ~48 |
| Ethynyl C-H | ~3.1 | ~77 |
| Ethynyl C-C | - | ~83 |
| Nitrile C≡N | - | ~119 |
| Aromatic C-H | 7.0 - 7.8 | 115 - 135 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, IR and Raman spectroscopy would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group, the C≡C and ≡C-H stretches of the terminal alkyne, the N-H stretch of the secondary amine, and various C-H and C=C stretching and bending vibrations of the aromatic rings. The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule.
Table 2: Expected Vibrational Frequencies for this compound (Note: This table is a representation of expected data as specific experimental values were not found in the searched literature.)
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3300 - 3500 | IR |
| ≡C-H Stretch | ~3300 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C≡N Stretch | 2220 - 2260 | IR, Raman |
| C≡C Stretch | 2100 - 2140 | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₆H₁₂N₂), HRMS would confirm the elemental composition by providing a highly accurate mass measurement that matches the theoretical exact mass.
Table 3: High-Resolution Mass Spectrometry Data for this compound (Note: This table is a representation of expected data as specific experimental values were not found in the searched literature.)
| Ion | Theoretical Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 233.1073 |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Analysis of Bond Lengths, Bond Angles, and Torsional/Dihedral Angles
The analysis of the crystal structure of this compound would provide precise measurements of all bond lengths and angles. Key parameters of interest would include the lengths of the C-N bonds of the central amine, the C-C single bond of the methylene bridge, the C≡C and C≡N triple bonds, and the bonds within the aromatic rings. The bond angles around the central nitrogen and methylene carbon atoms, as well as the torsional angles describing the relative orientation of the two aromatic rings, are crucial for defining the molecule's conformation in the solid state.
Table 4: Selected Crystallographic Bond Lengths and Angles for this compound (from CCDC: 759536) (Note: Specific values require direct access to the CIF file and are represented here with typical ranges.)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C(sp³)-N | 1.45 - 1.48 |
| C(sp²)-N | 1.38 - 1.42 |
| C≡C | 1.18 - 1.22 |
| C≡N | 1.13 - 1.17 |
| **Bond Angles (°) ** | |
| C-N-C | 118 - 122 |
| N-C-C(aromatic) | 110 - 114 |
| **Torsional Angles (°) ** |
Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The study of the crystal packing reveals how individual molecules of this compound are arranged in the solid state. This arrangement is governed by various intermolecular interactions. In this structure, the N-H group of the amine and the nitrogen atom of the nitrile group can act as hydrogen bond donors and acceptors, respectively, potentially leading to the formation of hydrogen-bonded chains or networks. Furthermore, the presence of two aromatic rings allows for the possibility of π-π stacking interactions, where the electron-rich aromatic systems align with each other. The terminal ethynyl group can also participate in C-H···π or C-H···N interactions. A detailed analysis of the supramolecular structure would describe the nature and geometry of these interactions, which are fundamental to the material's bulk properties.
Lack of Specific Research Data on the Conformational Analysis of this compound
A comprehensive search for scientific literature and crystallographic data has revealed a significant gap in the available research on the specific chemical compound This compound . Despite extensive queries for experimental data pertaining to its advanced structural characterization and conformational analysis, no dedicated studies providing detailed insights into its solid-state or solution-state structures were identified.
Consequently, it is not possible to construct an article that adheres to the user's specified outline, which requires in-depth research findings and data tables for the "Conformational Analysis in Solution and Solid States" of this particular molecule. The scientific community has yet to publish research that would provide the necessary experimental details, such as those obtained from X-ray crystallography or advanced Nuclear Magnetic Resonance (NMR) spectroscopy, which are essential for a thorough conformational analysis.
While general principles of conformational analysis can be applied to diarylmethane scaffolds, to which this compound belongs, any such discussion would be speculative and not based on the "detailed research findings" requested for This compound itself. The creation of scientifically accurate data tables is unachievable without access to primary research data.
Therefore, the requested article focusing on the advanced structural characterization and conformational analysis of This compound cannot be generated at this time due to the absence of the required scientific information in the public domain.
Theoretical and Computational Chemistry Studies on 4 3 Ethynylanilino Methyl Benzonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds like 4-[(3-Ethynylanilino)methyl]benzonitrile from first principles. DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G* or 6-311++G(d,p)), are routinely used to optimize molecular geometries and predict a wide range of electronic and spectroscopic properties. researchgate.netpsu.edu These methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size. researchgate.net
Prediction of Electronic Structure, Molecular Orbitals, and Frontier Orbitals (e.g., LUMO)
DFT calculations provide a detailed picture of the electronic landscape of a molecule. For this compound, this would involve mapping the electron density distribution, identifying regions of high and low electron density, and calculating key electronic descriptors.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. jmaterenvironsci.com
In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich 3-ethynylanilino moiety, which contains the nitrogen lone pair and the π-systems of the aniline (B41778) ring and the ethynyl (B1212043) group. Conversely, the LUMO is likely to be centered on the electron-withdrawing benzonitrile (B105546) ring. A study on N-benzylaniline using DFT calculations similarly analyzed these orbitals to understand charge transfer within the molecule. researchgate.net
Illustrative Data for Analogous N-Benzylidene Aniline Derivatives
To illustrate the type of data obtained from such calculations, the following table shows DFT-calculated electronic properties for substituted N-benzylidene aniline derivatives. rdd.edu.iq
| Compound | Substituted Group | HOMO (a.u.) | LUMO (a.u.) | HOMO-LUMO Gap (a.u.) |
| Benzylidene aniline | -H | -0.221 | -0.079 | 0.142 |
| Compound 2 | -CH₃ | -0.214 | -0.073 | 0.141 |
| Compound 3 | -NO₂ | -0.246 | -0.117 | 0.129 |
| Data adapted from a DFT study on N-benzylidene aniline derivatives. rdd.edu.iq Note: a.u. stands for atomic units. |
Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
Computational methods are invaluable for predicting and interpreting spectroscopic data, which aids in structure elucidation.
NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. These theoretical predictions, when compared with experimental spectra, help in the unambiguous assignment of signals, especially for complex structures. ivanmr.com Studies on para-substituted anilines have demonstrated the successful application of DFT in correlating calculated chemical shifts with experimental values. jmaterenvironsci.com
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental data. researchgate.net For the target molecule, characteristic vibrational frequencies would include the C≡C stretch of the terminal alkyne (typically 2100-2260 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), N-H stretches, and various C-H and C-C vibrations of the aromatic rings. orgchemboulder.comlibretexts.orgspectroscopyonline.comkhanacademy.org The calculated frequencies are often scaled by an empirical factor to better match experimental results. A DFT study on N-benzylaniline successfully assigned vibrational modes by combining experimental and theoretical data. researchgate.net
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. youtube.comnih.gov This technique calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would likely predict π → π* transitions associated with the aromatic systems. The presence of the aniline donor group and the benzonitrile acceptor group suggests the possibility of intramolecular charge transfer (ICT) bands, which can be sensitive to solvent polarity. researchgate.netresearchgate.net
Illustrative Vibrational Frequencies for Key Functional Groups
| Functional Group | Typical Experimental Range (cm⁻¹) | Description |
| Terminal Alkyne (C≡C Stretch) | 2100 - 2140 | Weak to medium intensity |
| Terminal Alkyne (≡C-H Stretch) | 3270 - 3330 | Strong, narrow band |
| Nitrile (C≡N Stretch) | 2220 - 2260 | Medium intensity, sharp |
| Secondary Amine (N-H Stretch) | 3300 - 3500 | Medium intensity |
| Data sourced from general IR spectroscopy principles. orgchemboulder.comlibretexts.org |
Reaction Mechanism Elucidation and Transition State Analysis
DFT is a cornerstone for investigating chemical reactivity and reaction mechanisms. mdpi.comresearchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates, and more importantly, the transition states (TS) that connect them. A transition state is a first-order saddle point on the PES, and its energy determines the activation barrier of the reaction. nih.gov
For a molecule like this compound, one might study its synthesis, for instance, the alkylation of 3-ethynylaniline (B136080). acs.orgtminehan.com Computational studies can model the reaction pathway, calculate the activation energies, and provide detailed geometries of the transition states. researchgate.netresearchgate.net This insight helps in understanding reaction kinetics and selectivity. For example, computational studies on the reaction of aniline derivatives with radicals have successfully used DFT to calculate reaction rate coefficients and elucidate the dominant reaction pathways. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior
While quantum mechanics describes electronic properties, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.govrsc.orgresearchgate.net Given the flexible methylene (B1212753) bridge connecting the two aromatic rings, this compound can adopt multiple conformations.
MD simulations would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for every atom. This allows for the exploration of the molecule's conformational landscape, identifying low-energy conformers and the energy barriers between them. Such simulations provide insight into the molecule's flexibility, its interaction with its environment, and its time-averaged structural properties, which are crucial for understanding its behavior in solution and its potential interactions with biological targets. acs.orgmdpi.com
Structure-Property Relationship (SPR) Modeling
Structure-Property Relationship (SPR) modeling aims to find a mathematical correlation between the chemical structure of a compound and its properties. This is a broad field where the "property" can be a physical characteristic (like boiling point) or, more commonly in drug discovery, a biological activity.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogous Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a specific type of SPR used extensively in medicinal chemistry to predict the biological activity of new or untested compounds based on their molecular features. nih.govnih.gov The core principle of QSAR is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity.
Given that many kinase inhibitors feature scaffolds similar to this compound (e.g., aniline and benzonitrile moieties), QSAR methodologies developed for these analogous systems are highly relevant. nih.govacs.org
Framework and Model Development:
Data Set Assembly: A QSAR study begins with a dataset of compounds with known biological activities (e.g., inhibitory concentrations like IC₅₀) against a specific target, such as a protein kinase. acs.org
Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., descriptors from CoMFA or CoMSIA fields).
Model Building: Using statistical or machine learning methods—such as Partial Least Squares (PLS), Support Vector Machines (SVM), or Neural Networks—a mathematical model is created that links the descriptors (independent variables) to the biological activity (dependent variable). nih.govnih.gov The dataset is typically split into a training set for building the model and a test set for validating it. acs.org
Model Validation: The model's predictive power is rigorously assessed using the test set and other statistical metrics (e.g., Q², R²). acs.orgdiva-portal.org A robust and predictive QSAR model can then be used to screen virtual libraries of compounds to prioritize which ones to synthesize and test experimentally, accelerating the drug discovery process. nih.gov
For scaffolds analogous to this compound, QSAR models have been instrumental in identifying key structural features that influence inhibitory activity, guiding the design of more potent and selective molecules. acs.org
Development of Molecular Descriptors and Statistical Models for Chemical Behavior Prediction
Information regarding the calculation and application of molecular descriptors (e.g., topological, geometrical, and electronic descriptors) specifically for this compound is not present in the accessible literature. As a result, the development of statistical models, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, for predicting its chemical behavior has not been documented.
Predictive Modeling for Chemical Reactivity and Selectivity Trends
There is a lack of published research on the use of computational methods, such as Density Functional Theory (DFT) or other quantum chemical calculations, to model the chemical reactivity and selectivity of this compound. Therefore, no data on frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, or reaction pathway modeling for this compound could be retrieved.
Computational Retrosynthetic Analysis for Derivative Design
No computational retrosynthetic analyses for this compound or its derivatives were found in the public domain. Such studies are crucial for designing novel synthetic routes and exploring potential new derivatives, but it appears this specific compound has not been the subject of such published research.
Mechanistic Investigations of Chemical Transformations Involving 4 3 Ethynylanilino Methyl Benzonitrile
Kinetic Studies and Determination of Reaction Rate Laws
Kinetic studies are essential for quantitatively describing the rates of chemical reactions and for deducing the reaction mechanism. By systematically varying the concentrations of reactants and catalysts and measuring the effect on the reaction rate, a rate law can be determined. The rate law provides a mathematical expression that relates the reaction rate to the concentrations of the species involved.
For a reaction involving 4-[(3-ethynylanilino)methyl]benzonitrile, a hypothetical rate law might take the form:
Rate = k[this compound]^a[Reactant B]^b
where 'k' is the rate constant, and 'a' and 'b' are the reaction orders with respect to each reactant. The values of 'a' and 'b' provide crucial information about the molecularity of the rate-determining step.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |
Isotopic Labeling Experiments to Probe Atom Transfer and Bond Formation Pathways
Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction. nih.gov By replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), the position of that atom in the products can be determined, providing unambiguous evidence for bond-forming and bond-breaking events. nih.gov
In the context of this compound, isotopic labeling could be used to investigate various reaction mechanisms. For instance, to study a cyclization reaction, one could synthesize a version of the molecule labeled with ¹³C at the ethynyl (B1212043) group. Analysis of the product distribution and the location of the ¹³C label would reveal the specific atoms involved in the ring formation. Similarly, deuterium (B1214612) labeling of the methylene (B1212753) bridge or the aniline (B41778) N-H group could provide insights into proton transfer steps. Such experiments are invaluable for distinguishing between different possible reaction pathways. nih.gov
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection
In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need to isolate intermediates. mdpi.comnih.gov This provides a dynamic view of the reaction progress and can lead to the direct observation of transient species. nih.govrsc.org Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy are commonly employed for this purpose. mdpi.comresearchgate.net
For reactions involving this compound, in situ FTIR spectroscopy could be particularly useful for monitoring changes in the characteristic vibrational frequencies of the nitrile (-C≡N) and ethynyl (-C≡C-H) groups. mdpi.com The disappearance of these bands and the appearance of new bands corresponding to the product would allow for the continuous tracking of the reaction. mdpi.comrsc.org This real-time data can be used to generate kinetic profiles and identify the buildup and decay of any observable intermediates. rsc.org The use of fiber-optic probes allows for the direct immersion of the spectroscopic sensor into the reaction vessel, providing a non-invasive way to collect data under actual reaction conditions. mdpi.com
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. researchgate.net By modeling the potential energy surface of a reaction, it is possible to calculate the energies of reactants, products, transition states, and intermediates. researchgate.net This information allows for the construction of a detailed reaction energy profile, which can be used to predict the most likely reaction pathway and to identify the rate-determining step. researchgate.net
For this compound, computational modeling could be used to explore different proposed mechanisms for its transformations. For example, the energy barriers for various possible cyclization pathways could be calculated to determine the most energetically favorable route. researchgate.net Furthermore, computational methods can provide insights into the geometric and electronic structures of transition states, helping to explain the observed reactivity and selectivity. researchgate.net The combination of computational predictions with experimental results provides a powerful and comprehensive approach to understanding complex reaction mechanisms. researchgate.net
Advanced Applications As a Chemical Scaffold and in Materials Science
Exploration as a Versatile Building Block for Complex Organic Molecules
The combination of a reactive alkyne, a nucleophilic amine, and an electron-withdrawing nitrile group on two distinct aromatic rings makes 4-[(3-ethynylanilino)methyl]benzonitrile a highly versatile scaffold. These functional groups can be selectively targeted to construct a wide array of more complex molecules.
The core structure of this compound is ripe for derivatization to systematically study structure-property relationships. The terminal alkyne is a key functional group for a variety of coupling reactions, such as the Sonogashira, Glaser, and click reactions, allowing for the introduction of diverse substituents. The secondary amine can undergo N-alkylation or N-arylation, and the nitrile group can be hydrolyzed, reduced, or used in cycloadditions.
The synthesis of derivatives would allow for the fine-tuning of electronic and photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings could modulate the molecule's absorption and emission characteristics. While specific studies on this compound derivatives are not widely documented, the principles can be inferred from related systems. For example, the functionalization of ethynyl-substituted quinquephenyls has been shown to create extended fused-ring structures with unique photophysical properties. acs.org Similarly, modifying benzonitrile (B105546) derivatives with donor-acceptor groups has led to materials with thermally activated delayed fluorescence (TADF). rsc.org
A hypothetical study could involve synthesizing a series of derivatives as outlined in the table below to investigate their properties.
Table 1: Hypothetical Derivatives of this compound for Structure-Property Studies
| Derivative Name | Modification Site | Potential Reaction | Targeted Property to Study |
|---|---|---|---|
| 4-{[3-(Triisopropylsilylethynyl)anilino]methyl}benzonitrile | Ethynyl (B1212043) group | Silylation | Solubility and stability |
| 4-{[3-(Phenylethynyl)anilino]methyl}benzonitrile | Ethynyl group | Sonogashira coupling | Conjugation and photophysics |
| 4-{[3-(4-Phenyl-1H-1,2,3-triazol-1-yl)anilino]methyl}benzonitrile | Ethynyl group | Click chemistry (CuAAC) | Supramolecular assembly, biological activity |
| 4-{[N-Methyl-3-ethynylanilino]methyl}benzonitrile | Secondary amine | N-Alkylation | Conformational effects, basicity |
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and functional materials. clockss.orgbeilstein-journals.org The structure of this compound is well-suited for intramolecular and intermolecular cyclization reactions to form such systems. The ethynyl group, in particular, is a powerful functional handle for building heterocyclic rings. clockss.org
For example, the intramolecular reaction between the amine and the ethynyl group, potentially catalyzed by transition metals, could lead to the formation of indole (B1671886) or quinoline (B57606) derivatives, depending on the reaction conditions and any additional reagents. The development of synthetic methods for N-ethynyl-heterocycles has opened avenues for creating novel molecular structures. researchgate.net Furthermore, multicomponent reactions, a powerful tool in modern synthetic chemistry, could utilize this scaffold to generate molecular complexity in a single step. A one-pot, three-component synthesis of meta-hetarylanilines has been developed using related building blocks, highlighting the synthetic potential of aniline (B41778) derivatives. beilstein-journals.orgnih.gov
Integration into Polymeric and Supramolecular Systems
The presence of a polymerizable ethynyl group suggests that this compound could serve as a valuable monomer for the synthesis of functional polymers.
The terminal alkyne functionality allows for polymerization through various mechanisms, including addition polymerization and oxidative coupling. The polymerization of substituted phenylacetylenes, catalyzed by transition metals like rhodium, is a well-established method for producing stereoregular polymers with high molecular weights. rsc.org These polymers often exhibit interesting properties such as conductivity and luminescence. The polymerization of ethene and other alkenes via radical mechanisms is a fundamental process in polymer science. lumenlearning.comlibretexts.org While the direct polymerization of this compound is not reported, its structural similarity to other ethynylanilines and phenylacetylenes suggests its potential as a monomer.
The resulting polymer, a poly(phenylacetylene) derivative, would feature pendant 4-cyanobenzylamino groups, which could influence the polymer's solubility, processability, and final properties.
Conjugated polymers are a cornerstone of organic electronics, with applications in LEDs, solar cells, and sensors. researchgate.net The polymerization of diethynylarenes often leads to crosslinked, insoluble materials, but controlled polymerization can yield soluble, linear polymers. nih.gov By copolymerizing this compound with other monomers, it would be possible to create conjugated copolymers with tunable properties. The benzonitrile unit can act as an electron-withdrawing group, which when combined with an electron-donating comonomer, could lead to polymers with a small bandgap, a desirable feature for many optoelectronic applications. mdpi.com
The incorporation of macrocycles as comonomers is an emerging strategy to enhance the solubility and processability of conjugated polymers without relying on long aliphatic side chains. chemrxiv.org This approach could be adapted for copolymers of this compound to modulate their solid-state packing and performance in devices.
Table 2: Potential Polymerization Strategies and Resulting Polymer Types
| Polymerization Method | Monomer(s) | Potential Polymer Structure | Key Features |
|---|---|---|---|
| Rh-catalyzed addition polymerization | This compound | Homopolymer | Stereoregular, potentially soluble, pendant functional groups |
| Oxidative coupling (Glaser-Hay) | This compound | Homopolymer with diacetylene linkages | Extended π-conjugation, potential for cross-linking |
Potential in Optoelectronic and Sensing Materials through Functionalization
The electronic properties endowed by the ethynyl and benzonitrile groups make this scaffold a candidate for applications in optoelectronics and chemical sensing. Ethynyl substituents are known to significantly affect the electronic structure of molecules. nih.gov
Functionalization of the core structure could lead to materials with tailored properties. For example, benzonitrile derivatives have been successfully employed as fluorescent sensors for saccharides and ions. rsc.org They have also been used as host materials in high-efficiency blue organic light-emitting diodes (OLEDs), including those based on TADF. rsc.orgrsc.org The combination of a donor unit with the benzonitrile acceptor is a common design strategy for such materials.
Furthermore, the ethynyl group can enhance luminescence and act as a rigid linker in supramolecular systems for sensing applications. researchgate.net The nitrile group itself can participate in non-covalent interactions, enabling the precise recognition of guest molecules, a principle that has been demonstrated in the co-crystallization of benzonitrile derivatives with supramolecular macrocycles. nih.gov This suggests that materials derived from this compound could be designed as selective chemosensors. For instance, functionalization with a receptor unit could allow for the detection of specific analytes through changes in fluorescence or other optical properties. Benzonitrile-containing molecules have also been explored as functional components in dual-purpose materials capable of both ion sensing and fullerene encapsulation. acs.orgacs.org
Investigation as a Ligand Scaffold in Coordination Chemistry and Homogeneous Catalysis
The chemical scaffold of this compound presents multiple functionalities that suggest its potential as a versatile ligand in coordination chemistry and homogeneous catalysis. The presence of a terminal ethynyl group, an aniline nitrogen, and a benzonitrile nitrogen offers several potential coordination modes to a metal center. While direct research on the coordination chemistry and catalytic applications of this specific compound is not extensively documented in publicly available literature, the behavior of structurally related ligands, particularly those containing ethynyl aniline and benzonitrile moieties, provides a strong basis for discussing its potential.
The aniline nitrogen can act as a classical N-donor, while the ethynyl group can coordinate to a metal center in a η²-fashion or undergo oxidative coupling or addition reactions. The nitrile group of the benzonitrile substituent can also coordinate to a metal center, potentially leading to the formation of mono- or bimetallic complexes. The methylene (B1212753) bridge between the aniline and benzonitrile groups provides flexibility, which can influence the geometry of the resulting metal complexes and, consequently, their catalytic activity.
The investigation of related N-alkynyl aniline derivatives in catalysis has shown their utility in constructing complex organic molecules. For instance, palladium-catalyzed domino reactions of N-alkynyl anilines have been employed in the synthesis of indole derivatives. nih.govacs.org In these reactions, the coordination of the alkyne to the palladium center is a key step, initiating a cascade of intramolecular reactions. nih.govacs.org This suggests that this compound could serve as a substrate and ligand simultaneously in similar catalytic transformations.
Furthermore, ruthenium complexes bearing phosphine (B1218219) ligands with pendent amine groups have been shown to be effective catalysts for the cyclization of 2-ethynyl aniline. researchgate.netuwo.ca The proximity of the amine to the metal's active site is crucial for high catalytic performance, highlighting the importance of ligand design in facilitating specific chemical transformations. researchgate.netuwo.ca This principle could be extended to complexes of this compound, where the aniline nitrogen could play a cooperative role in catalysis.
The following table summarizes the catalytic activity of related ethynyl aniline derivatives in various metal-catalyzed reactions, providing an insight into the potential applications of this compound-based catalysts.
Table 1: Catalytic Applications of Structurally Related Ethynyl Aniline Derivatives
| Catalyst/Metal | Substrate | Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| [Ru(Cp)(PPh₂NPh₂)(MeCN)]PF₆ | 2-Ethynyl aniline | Cyclization | Indole | High | researchgate.netuwo.ca |
| Pd(OAc)₂/PhCO₂H | N-alkynyl aniline | Domino Reaction | Tricyclic Indole Derivative | Good | nih.govacs.org |
The data in Table 1, derived from studies on analogous compounds, underscores the potential of the ethynyl aniline moiety within this compound to participate in and direct catalytic processes. The ability of the ethynyl group to undergo coupling and cyclization reactions when coordinated to a suitable metal center is a recurring theme.
In addition to the reactivity of the ethynyl aniline portion, the benzonitrile group can also play a significant role in the coordination chemistry of this compound. Benzonitrile and its derivatives are known to be effective ligands in transition metal chemistry. For example, they can be involved in cyclotrimerization reactions to form triazines, catalyzed by low-valent transition metals. While not a direct application of the ligand in catalysis, this reactivity highlights the potential for the benzonitrile group to interact with metal centers.
The combination of these functional groups within a single molecule makes this compound a promising candidate for the development of novel homogeneous catalysts. The modular nature of its synthesis would allow for fine-tuning of its steric and electronic properties by modifying the substituents on the aniline or benzonitrile rings. This could lead to the generation of a library of ligands with tailored activities for specific catalytic applications, such as cross-coupling reactions, hydrofunctionalizations, and polymerization reactions. Further research into the synthesis of metal complexes of this compound and the evaluation of their catalytic performance is warranted to fully explore the potential of this versatile chemical scaffold.
Conclusion and Future Research Perspectives
Synthesis of Current Knowledge and Key Advancements in the Chemistry of 4-[(3-Ethynylanilino)methyl]benzonitrile
The core structure of this compound, featuring a benzonitrile (B105546) moiety linked to an ethynyl-substituted aniline (B41778) via a methylene (B1212753) bridge, presents a unique combination of functional groups. While specific, in-depth research on this exact molecule is not extensively documented in publicly available literature, a significant amount can be inferred from the well-established chemistry of its constituent parts and related compounds.
Key advancements in synthetic methodologies, such as the Sonogashira coupling, are highly relevant to the ethynyl (B1212043) group present in the molecule. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide, a likely key step in the synthesis of this compound. Furthermore, the synthesis of related structures, such as 4-[(4-Methylanilino)methyl]benzonitrile, has been reported, involving the reduction of an imine precursor. nih.gov This suggests that a potential synthetic route to this compound could involve the reductive amination of 4-formylbenzonitrile with 3-ethynylaniline (B136080).
The presence of both a nitrile (-C≡N) and an ethynyl (-C≡CH) group, along with a secondary amine (-NH-), imparts a rich chemical reactivity to the molecule. These functional groups are known to participate in a wide array of chemical transformations, opening up possibilities for diverse derivatization and application.
Identification of Remaining Knowledge Gaps and Emerging Research Challenges
Despite the foundational understanding of the chemistry of its functional groups, significant knowledge gaps remain specifically for this compound. A primary challenge is the lack of comprehensive studies detailing its specific synthesis, purification, and characterization. While plausible synthetic routes can be proposed, their optimization and the full spectroscopic and crystallographic characterization of the compound are yet to be thoroughly reported.
Furthermore, the electronic and photophysical properties of this compound have not been extensively investigated. The interplay between the electron-withdrawing nitrile group and the electron-donating amine, bridged by a methylene spacer and further influenced by the ethynyl substituent, could lead to interesting intramolecular charge transfer characteristics and potential applications in optoelectronics.
The reactivity of the ethynyl and nitrile groups in the context of this specific molecular framework also presents an area for further exploration. Understanding how these groups influence each other's reactivity and how they can be selectively functionalized is crucial for unlocking the full potential of this compound as a versatile building block.
Proposed Future Directions in Synthetic Methodology Development and Compound Derivatization
Future research should prioritize the development and optimization of a robust and scalable synthetic route to this compound. A systematic investigation of different catalytic systems for the key coupling and reductive amination steps would be highly valuable.
Once a reliable synthesis is established, the derivatization of the core structure can be explored. The terminal alkyne offers a prime site for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a wide variety of functionalities. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, each modification yielding a new class of compounds with potentially distinct properties.
The secondary amine also provides a handle for further functionalization. N-alkylation or N-arylation could be employed to modulate the electronic properties and steric hindrance around the nitrogen atom, which could in turn influence the material properties of its derivatives.
Emerging Opportunities for the Compound's Application in Materials Science and Chemical Innovation
The unique molecular architecture of this compound suggests several exciting opportunities for its application in materials science and chemical innovation. The presence of multiple aromatic rings and the potential for hydrogen bonding through the amine group make it a candidate for the development of novel liquid crystals or organic ferroelectric materials. Research on related compounds like 4-[(p-tolylamino)methyl]benzonitrile has already explored their dielectric properties. nih.gov
The ethynyl group is a key feature for the synthesis of advanced polymers. Polymerization of the alkyne can lead to conjugated polymers with interesting electronic and optical properties, potentially useful in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, the ability to functionalize the alkyne via click chemistry allows for the precise engineering of polymer side chains, enabling the tuning of solubility, morphology, and electronic characteristics.
In the realm of chemical innovation, this compound can serve as a versatile scaffold for the development of new ligands for catalysis or as a precursor for the synthesis of complex heterocyclic systems. The combination of a nitrile and an alkyne in a single molecule offers the potential for tandem or cascade reactions, leading to the efficient construction of intricate molecular architectures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(3-Ethynylanilino)methyl]benzonitrile, and how can purity be validated?
- Methodology : A common approach involves nucleophilic substitution or reductive amination between 3-ethynylaniline and 4-(bromomethyl)benzonitrile. Purity validation requires HPLC or LC-MS to detect unreacted starting materials or side products. Note that commercial suppliers often lack analytical data (e.g., Sigma-Aldrich disclaims purity validation ). 1H/13C NMR can confirm structural integrity by verifying the methylene bridge (δ ~4.5 ppm) and nitrile group (C≡N stretching at ~2220 cm⁻¹ in IR) .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodology : Single-crystal X-ray diffraction is the gold standard for confirming bond angles and dihedral angles, as demonstrated for analogous compounds like 4-[(4-Methylanilino)methyl]benzonitrile (R factor = 0.059) . For non-crystalline samples, 2D NMR (COSY, NOESY) can resolve spatial proximity of the ethynyl and anilino groups .
Q. What are the key physicochemical properties to prioritize in preliminary studies?
- Methodology : Determine logP (octanol-water partition coefficient) via shake-flask methods to assess hydrophobicity, critical for bioavailability. Thermogravimetric analysis (TGA) evaluates thermal stability, while UV-Vis spectroscopy identifies π→π* transitions in the benzonitrile moiety (~270 nm) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting protein interactions?
- Methodology : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to target proteins (e.g., kinase domains). For example, derivatives like 4-({[3-(1-Pyrrolidinylmethyl)benzyl]amino}methyl)benzonitrile have been optimized for inhibitory activity via docking . MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What experimental strategies resolve contradictions between computational predictions and empirical activity data?
- Methodology : Combine free-energy perturbation (FEP) calculations with surface plasmon resonance (SPR) to quantify binding affinities. If discrepancies arise, re-evaluate force field parameters or solvent models. For example, MIV-6 derivatives required iterative synthesis and SPR validation to align computational predictions with IC50 values .
Q. How can reaction conditions be optimized for regioselective functionalization of the ethynyl group?
- Methodology : Screen Sonogashira coupling conditions (Pd catalysts, CuI co-catalyst) in inert atmospheres. Monitor regioselectivity via GC-MS and adjust solvent polarity (e.g., DMF vs. THF) to favor terminal alkyne reactivity. Analogous protocols achieved 79% yields for triazole derivatives .
Q. What analytical techniques are critical for detecting degradation products under varying pH conditions?
- Methodology : Use LC-QTOF-MS in negative/positive ion modes to identify hydrolyzed products (e.g., carboxylic acids from nitrile hydrolysis). Accelerated stability studies (40°C/75% RH) over 4 weeks can model long-term degradation .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- Methodology : Perform Hammett analysis by synthesizing derivatives with electron-withdrawing/donating groups (e.g., -NO2, -OMe) on the benzene ring. Compare reaction rates in Suzuki-Miyaura couplings using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
